REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:8]2[CH2:9][CH2:10][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:12][CH:13]=2)[CH:5]=[CH:6][CH:7]=1>C(O)C.[Pd]>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:9][CH2:10][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:12][CH2:13]2)[CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1)C=1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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1 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was hydrogenated at room temperature
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Type
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CUSTOM
|
Details
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for 2 days
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Duration
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2 d
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through Celite
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Type
|
WASH
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Details
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washed with ethanol
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Type
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CONCENTRATION
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Details
|
The combined ethanol extracts were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica (dichloromethane:methanol:isopropylamine=95:5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |